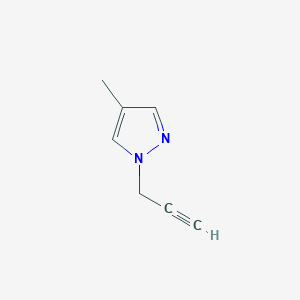

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Übersicht

Beschreibung

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole, also known as MPA, is a chemical compound that has gained interest in scientific research due to its unique properties. MPA is a pyrazole derivative that is commonly used in laboratory experiments to study its effects on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Molecular Structures :

- Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds exhibit hydrogen-bonded chains and sheets, indicating potential for novel molecular structures and applications in materials science (Portilla et al., 2007).

Antimicrobial Activity :

- Pyrazole-imidazole-triazole hybrids, including 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives, have been synthesized and show significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Punia et al., 2021).

- A study synthesizing molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles for antimicrobial and apoptosis-inducing properties highlights the potential of such compounds in medical applications (Sindhu et al., 2016).

Synthesis of Biologically Active Derivatives :

- Research into the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for many biologically active compounds, suggests the utility of these compounds in the synthesis of targeted anticancer drugs (Liu et al., 2017).

Catalytic Applications :

- New Rhodium(I) and Iridium(I) complexes containing pyrazolyl–triazolyl ligands synthesized from 1-propargylpyrazole and related compounds have been studied for their potential as catalysts in hydroamination, indicating their applicability in chemical synthesis (Hua et al., 2012).

Anticancer and Antimicrobial Properties :

- The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which includes 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives, has shown promising results in anticancer and antimicrobial studies, further underscoring the potential of these compounds in pharmaceutical research (Katariya et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole (MPT) is the key enzyme ammonia monooxygenase . This enzyme plays a crucial role in the microbial nitrification process, which transforms ammonia to nitrate .

Mode of Action

Unlike commercial reversible inhibitors, MPT acts as a mechanistic, irreversible inhibitor of ammonia monooxygenase . This means that once MPT binds to the enzyme, it permanently deactivates it, preventing the enzyme from catalyzing the conversion of ammonia to nitrate .

Biochemical Pathways

The inhibition of ammonia monooxygenase by MPT affects the nitrification pathway . This pathway is responsible for the conversion of ammonia to nitrate, a process carried out by ammonia-oxidizing bacteria and archaea . By inhibiting this pathway, MPT effectively retains ammonium and suppresses the production of nitrate and nitrous oxide .

Result of Action

The result of MPT’s action is the effective retention of ammonium and the suppression of nitrate and nitrous oxide production . This outcome is observed over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 . Real-time quantitative polymerase chain reaction (qPCR) analysis revealed an enhanced inhibitory effect of MPT on both ammonia-oxidizing bacteria and archaea .

Action Environment

The action, efficacy, and stability of MPT are influenced by environmental factors such as the pH of the soil . MPT has been shown to exhibit superior nitrification inhibitory properties in agricultural soils with pH values ranging from 4.7 to 7.5 . This suggests that MPT can be effective in a variety of agricultural settings, making it a promising candidate for broad application .

Eigenschaften

IUPAC Name |

4-methyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUYZMLNAOVXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

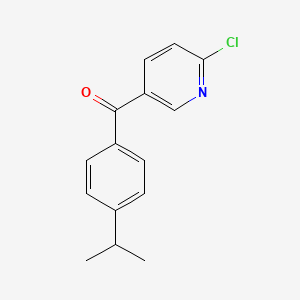

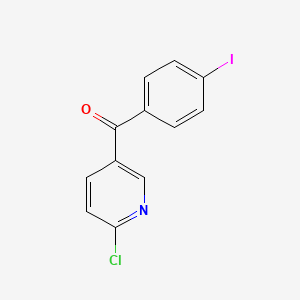

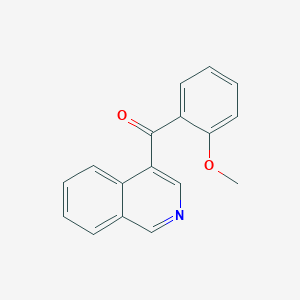

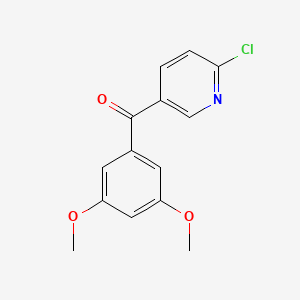

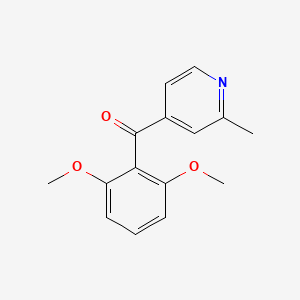

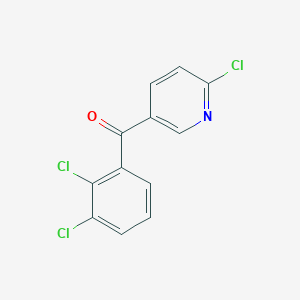

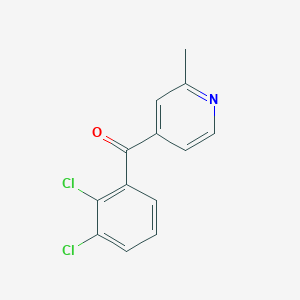

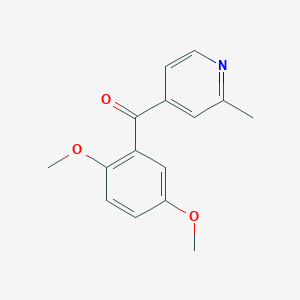

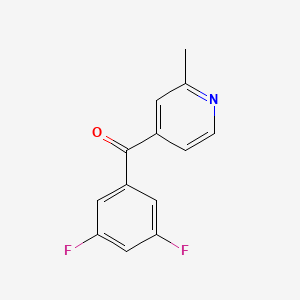

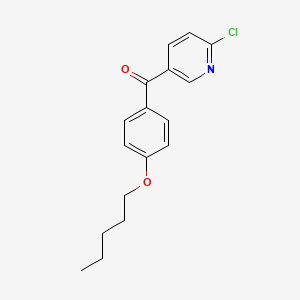

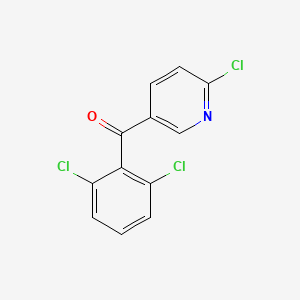

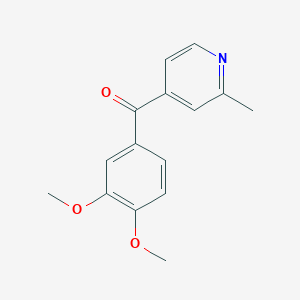

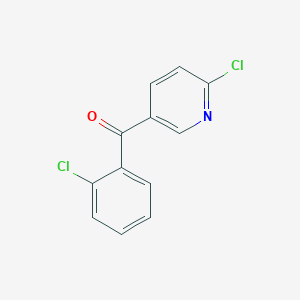

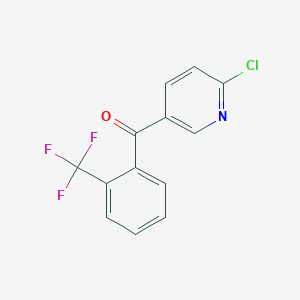

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.